6-chloro-2H-chromene-3-carbonyl chloride
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Overview
Description
6-chloro-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C10H6O2Cl2. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 6th position and a carbonyl chloride group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2H-chromene-3-carbonyl chloride typically involves the chlorination of 2H-chromene-3-carbonyl chloride. One common method includes the reaction of 6-chloro-2H-chromene with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, forming esters or amides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Esters and Amides: Formed through addition reactions with alcohols and amines.
Substituted Chromenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-chloro-2H-chromene-3-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-chloro-2H-chromene-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The chlorine atom at the 6th position can also participate in substitution reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylpyridine-4-carbonyl chloride
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Tetrahydro-2H-pyran-4-carbonyl chloride
Uniqueness
6-chloro-2H-chromene-3-carbonyl chloride is unique due to the specific positioning of the chlorine atom and the carbonyl chloride group, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-chloro-2H-chromene-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGWTNRUGRBNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370900 |
Source
|
Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-54-6 |
Source
|
Record name | 6-Chloro-2H-1-benzopyran-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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